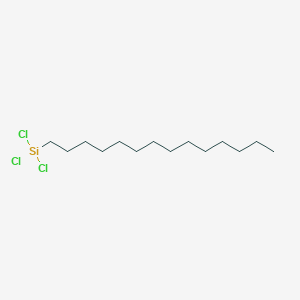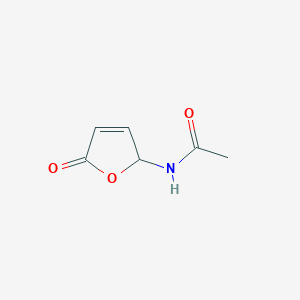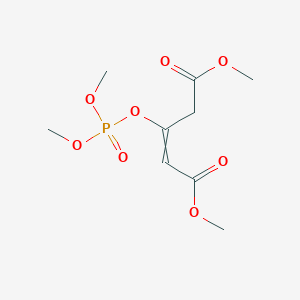
Tetradecyltrichlorosilane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorosilanes is a topic of interest in several papers. For instance, the synthesis of tetra(N-alkyl-3-bromocarbazole-6-yl)silanes is described, which involves the development of amorphous tetrahedral precursors with adjustable glass transition temperatures by changing the chain length of the N-substituent . Another paper discusses the synthesis of tetra(1H, 1H, 2H, 2H-polyfluoroalkyl)silanes, which are obtained from chlorosilanes and fluorinated organomagnesium or organolithium reagents . Additionally, a trichlorosilane bearing a tetradentate ligand is synthesized by reacting triarylmethyllithium with tetrachlorosilane, showcasing the versatility of chlorosilanes in forming complex structures .
Molecular Structure Analysis
The molecular structure of chlorosilanes is crucial for their reactivity and properties. The heptacoordinate structure of a trichlorosilane compound is revealed through X-ray crystallographic analysis, showing a central silicon atom surrounded by three methoxy oxygen atoms and chlorine atoms . This detailed structural information is essential for understanding the reactivity and potential applications of similar compounds like tetradecyltrichlorosilane.
Chemical Reactions Analysis
Chlorosilanes are reactive intermediates in various chemical reactions. For example, tetrachlorosilane is used as a promoter in the one-pot synthesis of tetracyclic 1,5-thiazepines, demonstrating its role in facilitating cyclocondensation reactions . Tetrachlorosilane is also highlighted as a versatile reagent in organic synthesis, used as a dehydrating agent and in the preparation of other stoichiometric reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorosilanes are influenced by their molecular structure. The paper on tetra(N-alkyl-3-bromocarbazole-6-yl)silanes reports that the synthesized compounds emit blue light efficiently in the condensed state with high quantum efficiencies, indicating their potential use in optoelectronic applications . The study on tetracycline imprinted xerogels shows that molecularly imprinted xerogels formed from different silanes exhibit varying analytical performances, which are predicted using computational modeling . This suggests that the physical and chemical properties of chlorosilanes can be tailored for specific applications, such as selective sorbents for solid-phase extraction.
Applications De Recherche Scientifique
Corrosion Protection and Surface Coating
Silanes like SiO2-graphene oxide hybrids and Tetraethyl orthosilicate (TEOS) are used in enhancing the corrosion protection properties of coatings, such as epoxy coatings, by increasing adhesion strength and hydrophobicity (Pourhashem, Vaezi, & Rashidi, 2017).
Preparation of Inorganic Glasses
TEOS is utilized as a precursor in the sol-gel process for creating inorganic glasses, indicating the potential for Tetradecyltrichlorosilane in similar applications (Noell, Wilkes, Mohanty, & Mcgrath, 1990).
Textile Modification
Tetraethoxysilane (TEOS) and similar compounds are used to modify textiles for biocidal (antifungal) and hydrophobic properties, which might suggest similar applications for Tetradecyltrichlorosilane (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).
Nanotechnology and Quantum Dots
Silanes like Hexyltrichlorosilane have been used in the synthesis of luminescent silicon nanocrystals, suggesting potential applications for Tetradecyltrichlorosilane in nanotechnology (Wang, Sun, Peng, Cao, & Sun, 2011).
Heavy Metal Ion Adsorption
Functionalized porous silicas synthesized using silanes like TEOS show efficacy in heavy metal ion removal from aqueous solutions, pointing to potential environmental applications for Tetradecyltrichlorosilane (Lee, Kim, Lee, & Yi, 2001).
Monolayer Formation
The formation of uniform self-assembly monolayers, like Octadecyltrichlorosilane on silicon wafers, showcases the potential of Tetradecyltrichlorosilane in creating protective or functional coatings on surfaces (Manifar, Rezaee, Sheikhzadeh, & Mittler, 2008).
Organic Synthesis
The use of various trichlorosilanes in organic synthesis, including as dehydrating agents and in the preparation of stoichiometric reagents, indicates a potential role for Tetradecyltrichlorosilane in similar chemical processes (Salama, Elmorsya, & Ismaila, 2008).
Chemoselective Reactions
In organic chemistry, silanes like Tetradecyltrimethylammonium Permanganate are used for chemoselective reactions, which could be a potential application for Tetradecyltrichlorosilane (Hazra, Chordia, Basu, Bahule, Pore, & Naskar, 1998).
Molecular Imprinting
Silanes are used in molecular imprinting for selective binding, as seen with TEOS in silica-based tetracycline-imprinted xerogels, suggesting potential uses for Tetradecyltrichlorosilane in targeted molecular recognition (Mojica, Autschbach, Bright, & Aga, 2011).
Silica Surface Reactions
The reaction of alkyltrichlorosilanes with silica surfaces, as studied in Octadecyltrichlorosilane, can provide insights into the surface chemistry and potential applications of Tetradecyltrichlorosilane in surface modification (Hair & Tripp, 1995).
Propriétés
IUPAC Name |
trichloro(tetradecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMVYGAHBSNGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885033 | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyltrichlorosilane | |
CAS RN |
18402-22-7 | |
| Record name | Trichlorotetradecylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorotetradecylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyltrichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trichloro(tetradecyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trichlorotetradecylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YST9DRT2MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)


![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)





![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
